

Spectroscopic Profile of 8-Bromo-2-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: **8-Bromo-2-methoxyquinoline**

Cat. No.: **B179713**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **8-Bromo-2-methoxyquinoline**. The structural elucidation of such molecules is fundamental in medicinal chemistry and drug development, where precise identification and purity assessment are paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **8-Bromo-2-methoxyquinoline**. Due to the limited availability of direct experimental spectra in public databases, the NMR and IR data are predicted based on the analysis of structurally related quinoline derivatives. The mass spectrometry data is based on predicted values.

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.9	d	~8.5	1H	H-4
~7.7	dd	~7.5, 1.0	1H	H-5
~7.5	dd	~8.0, 1.0	1H	H-7
~7.2	t	~8.0	1H	H-6
~6.8	d	~8.5	1H	H-3
~4.0	s	-	3H	-OCH ₃

Table 2: ^{13}C NMR (Carbon NMR) Spectroscopic Data (Predicted)

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~162	C-2
~145	C-8a
~138	C-4
~136	C-7
~129	C-5
~127	C-4a
~122	C-6
~118	C-8
~115	C-3
~54	-OCH ₃

Table 3: IR (Infrared) Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (methyl)
~1620	Strong	C=N stretch (quinoline ring)
~1600, ~1480	Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1030	Medium	C-O stretch (methoxy)
~830	Strong	C-H bend (out-of-plane)
~750	Strong	C-Br stretch

Table 4: MS (Mass Spectrometry) Data

- Ionization Mode: Electrospray Ionization (ESI), Positive

m/z (amu)	Relative Intensity (%)	Assignment
237.9862	~100	[M+H] ⁺ (with ⁷⁹ Br)
239.9842	~98	[M+H] ⁺ (with ⁸¹ Br)
259.9681	High	[M+Na] ⁺ (with ⁷⁹ Br)
261.9661	High	[M+Na] ⁺ (with ⁸¹ Br)

Note: The characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio is a key indicator for the presence of a single bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **8-Bromo-2-methoxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **8-Bromo-2-methoxyquinoline** for ¹H NMR and 20-25 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
 - Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 3-4 seconds.

- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections to the resulting spectrum.
 - Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
 - For KBr pellet method, mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Record a background spectrum of the empty sample compartment or clean ATR crystal.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

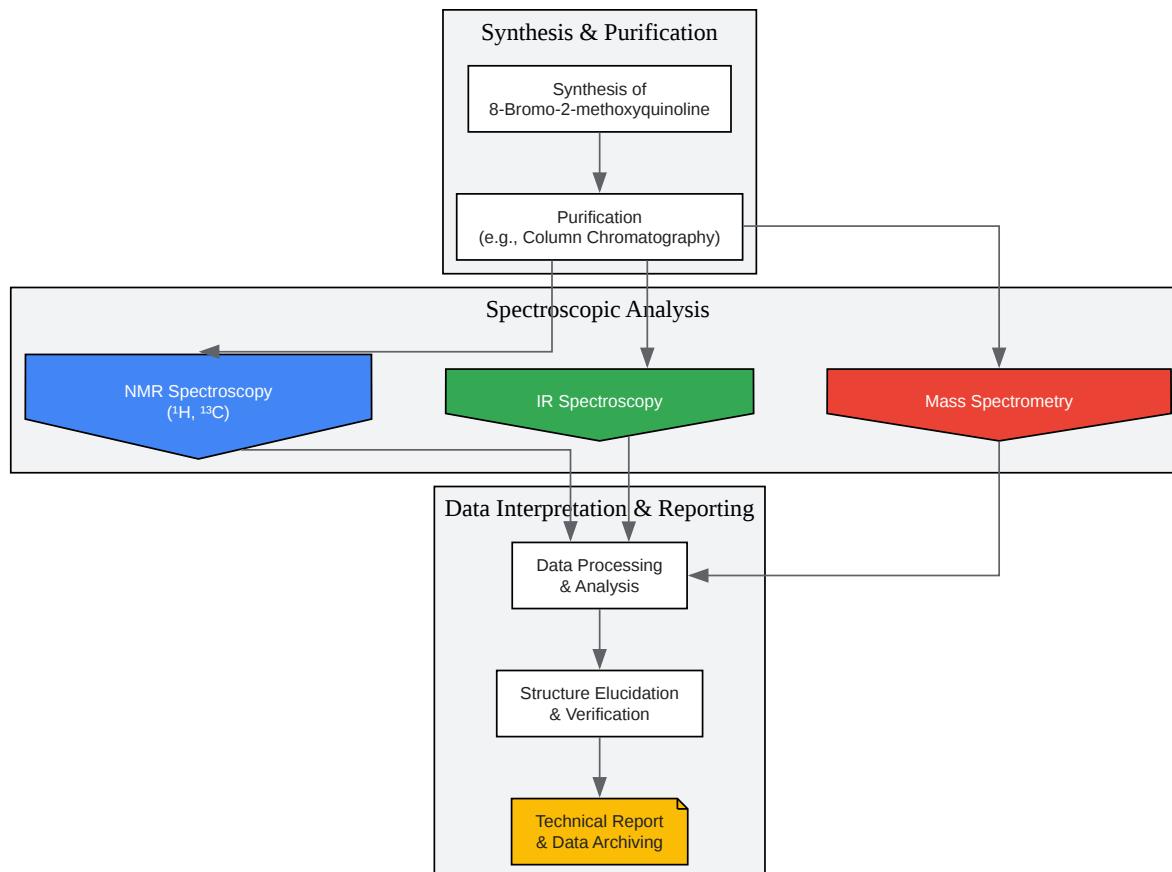
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Parameters (LC-MS with ESI):
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Mass Range: m/z 50-500.
- Data Acquisition and Analysis:
 - Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

- Acquire the full scan mass spectrum.
- Analyze the spectrum for the molecular ion peak $[M+H]^+$ and its characteristic isotopic pattern for bromine.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **8-Bromo-2-methoxyquinoline**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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